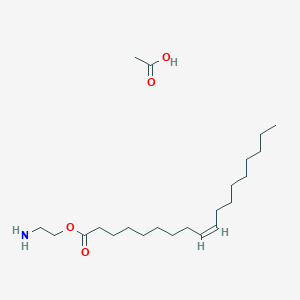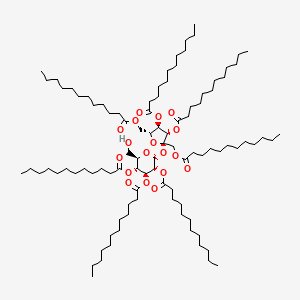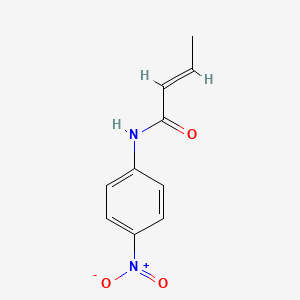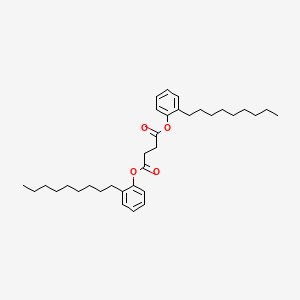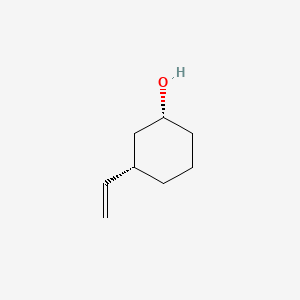
2,4-Dichloro-N-hydroxyaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dichloro-N-hydroxyaniline is a chemical compound characterized by the presence of two chlorine atoms and a hydroxyl group attached to an aniline ring. This compound is part of the dichloroaniline family, which consists of aniline derivatives substituted with chlorine atoms. It is used in various chemical processes and has applications in multiple fields, including chemistry, biology, and industry .
Vorbereitungsmethoden
The synthesis of 2,4-Dichloro-N-hydroxyaniline typically involves the chlorination of aniline followed by hydroxylation. One common method includes the reaction of 2,4-dichloroaniline with hydroxylating agents under controlled conditions. Industrial production methods often involve large-scale chlorination and hydroxylation processes, ensuring high yield and purity of the final product .
Analyse Chemischer Reaktionen
2,4-Dichloro-N-hydroxyaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. .
Wissenschaftliche Forschungsanwendungen
2,4-Dichloro-N-hydroxyaniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pigments.
Biology: It is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of herbicides and pesticides .
Wirkmechanismus
The mechanism of action of 2,4-Dichloro-N-hydroxyaniline involves its interaction with specific molecular targets. In biological systems, it can inhibit the growth of microorganisms by interfering with their metabolic pathways. The compound’s hydroxyl group and chlorine atoms play crucial roles in its reactivity and interaction with biological molecules .
Vergleich Mit ähnlichen Verbindungen
2,4-Dichloro-N-hydroxyaniline can be compared with other dichloroaniline derivatives, such as:
- 2,3-Dichloroaniline
- 2,5-Dichloroaniline
- 2,6-Dichloroaniline
- 3,4-Dichloroaniline
- 3,5-Dichloroaniline What sets this compound apart is its unique combination of chlorine and hydroxyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in specific applications where other dichloroaniline derivatives may not be as effective .
Eigenschaften
CAS-Nummer |
43192-10-5 |
|---|---|
Molekularformel |
C6H5Cl2NO |
Molekulargewicht |
178.01 g/mol |
IUPAC-Name |
N-(2,4-dichlorophenyl)hydroxylamine |
InChI |
InChI=1S/C6H5Cl2NO/c7-4-1-2-6(9-10)5(8)3-4/h1-3,9-10H |
InChI-Schlüssel |
UFVLBYBGSVNPQI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)Cl)NO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


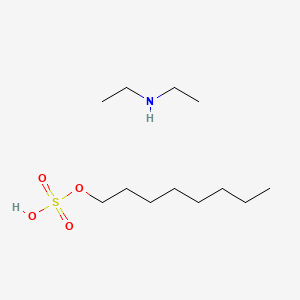


![N-[4-(2-Hydroxyethyl)phenyl]-4-(propan-2-yl)benzene-1-sulfonamide](/img/structure/B12643325.png)




